(Z)-cyclohexyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate
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Description
(Z)-cyclohexyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate is a useful research compound. Its molecular formula is C19H21NO3S2 and its molecular weight is 375.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Synthesis of Thiazolidinone Derivatives
A notable research application involves the synthesis of novel thiazolidinone derivatives through one-pot reactions or multi-step synthetic routes. These compounds, including (Z)-cyclohexyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate, are synthesized from various starting materials such as aniline derivatives, cyclohexanone, and mercaptoacetic acid, yielding compounds with potential biological activities. The synthesized thiazolidinones are characterized using techniques like 1H and 13C NMR, mass spectrometry, and high-resolution mass spectrometry, establishing their chemical structures and providing a foundation for further biological evaluation (Masteloto et al., 2015).
Antimicrobial and Anticancer Activities
Research into thiazolidinone derivatives also explores their potential antimicrobial and anticancer properties. For instance, certain synthesized thiazolidin-4-one and thiocarbamoyl derivatives exhibit promising antimicrobial activities. This underscores the role of structural modification in enhancing biological activity, with implications for developing new therapeutic agents (Gouda et al., 2010).
Potential Biological and Catalytic Applications
Anticancer Activity Evaluation
Specific thiazolidinone compounds have been synthesized and evaluated for their anticancer activities against various cancer cell lines. These studies aim to identify compounds with significant antimitotic activity, offering insights into the design of new anticancer drugs. For example, certain thiazolidinone derivatives demonstrate a high level of antimitotic activity and selectivity against leukemia, colon cancer, CNS cancer, melanoma, gastric cancer, and breast cancers, suggesting their potential as anticancer agents (Buzun et al., 2021).
Synthesis of Thiazoloquinazoline and Pyrimidine Derivatives
Another application involves the synthesis of thiazolo[2,3-b]quinazoline and thiazolo[3,2-a]pyrimidine derivatives, highlighting the versatility of thiazolidinone compounds in heterocyclic chemistry. These derivatives are synthesized using ultrasonic-assisted methods, which provide excellent yields in short reaction times. This research contributes to the development of new compounds with potential pharmacological activities (Darehkordi et al., 2013).
Properties
IUPAC Name |
cyclohexyl 3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S2/c21-17(23-15-9-5-2-6-10-15)11-12-20-18(22)16(25-19(20)24)13-14-7-3-1-4-8-14/h1,3-4,7-8,13,15H,2,5-6,9-12H2/b16-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNCZOSUYNPDQG-SSZFMOIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)OC(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.